molecular formula C13H20O B14477477 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 71078-31-4

2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene

Cat. No.: B14477477
CAS No.: 71078-31-4
M. Wt: 192.30 g/mol
InChI Key: WYTVJTNOJJKEEQ-UHFFFAOYSA-N
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Description

2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is an organic compound with the molecular formula C13H20O. It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced catalytic systems to optimize yield and purity .

Chemical Reactions Analysis

2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:

Scientific Research Applications

2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene can be compared with other similar compounds such as:

Properties

CAS No.

71078-31-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,6,9,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene

InChI

InChI=1S/C13H20O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14-13/h6-9,11-12H,5H2,1-4H3

InChI Key

WYTVJTNOJJKEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C2(C1C)C=CC(O2)C)C

Origin of Product

United States

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